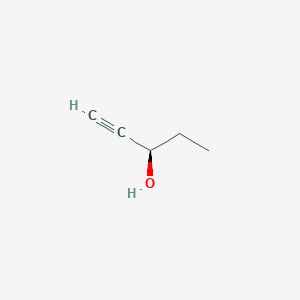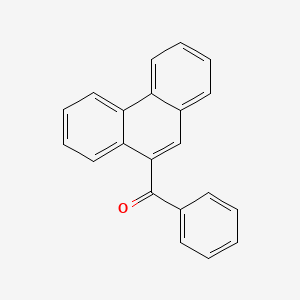
Cloth Scarlet R
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cloth Scarlet R, also known as Acid Red 151, is a synthetic azo dye widely used in the textile industry for dyeing fabrics. It is known for its vibrant red color and excellent dyeing properties, making it a popular choice for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cloth Scarlet R is synthesized through a coupling reaction involving diazonium salts and aromatic compounds. The process typically involves the following steps:
Diazotization: Aniline is reacted with sodium nitrite in the presence of hydrochloric acid to form benzene diazonium chloride.
Coupling Reaction: The diazonium salt is then reacted with 2-naphthol under alkaline conditions to form the azo dye, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring consistent quality for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
Cloth Scarlet R undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines, which can further react to form other compounds.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various reagents, including halogens and nitrating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines.
Applications De Recherche Scientifique
Cloth Scarlet R has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Mécanisme D'action
The mechanism of action of Cloth Scarlet R involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. The dye interacts with these targets through various chemical bonds, including hydrogen bonds and van der Waals forces. This interaction can lead to changes in the structure and function of the target molecules, resulting in the desired staining or dyeing effect .
Comparaison Avec Des Composés Similaires
Cloth Scarlet R is part of a larger family of azo dyes, which are characterized by their azo group (-N=N-) linking two aromatic rings. Similar compounds include:
Biebrich Scarlet: Another azo dye with similar applications in textile dyeing and biological staining.
Sudan IV: A fat-soluble dye used for staining lipids in biological specimens.
Acid Red 88: Another azo dye used in the textile industry for dyeing fabrics .
This compound stands out due to its specific color properties, high stability, and versatility in various applications.
Propriétés
Numéro CAS |
6406-58-2 |
|---|---|
Formule moléculaire |
C24H20N4NaO4S+ |
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
sodium;4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylphenyl]diazenyl]-3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C24H20N4O4S.Na/c1-15-13-18(25-26-22-11-9-19(14-16(22)2)33(30,31)32)8-10-21(15)27-28-24-20-6-4-3-5-17(20)7-12-23(24)29;/h3-14,29H,1-2H3,(H,30,31,32);/q;+1 |
Clé InChI |
DMFNHGZZDBFTOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)C)N=NC3=C(C=CC4=CC=CC=C43)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


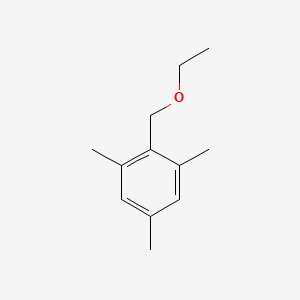
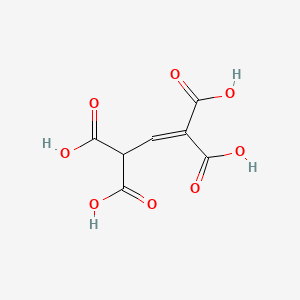
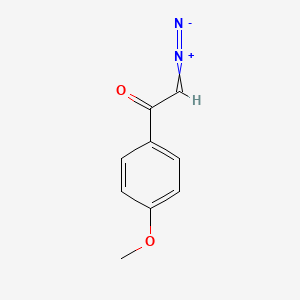
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)

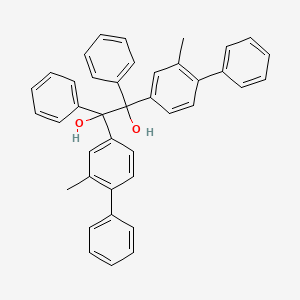
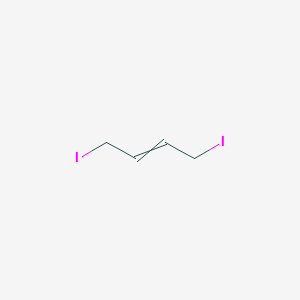
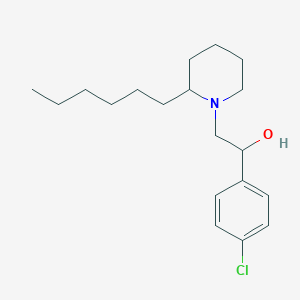
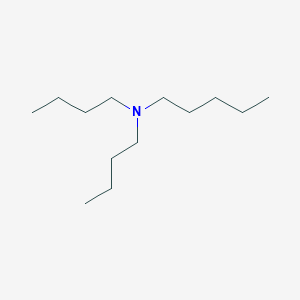
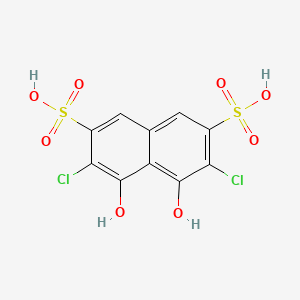
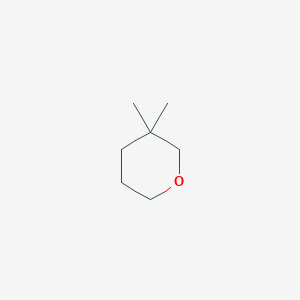
![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)
